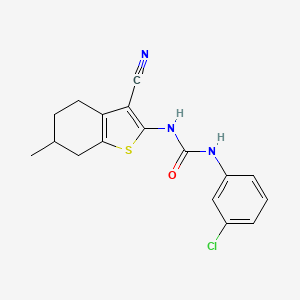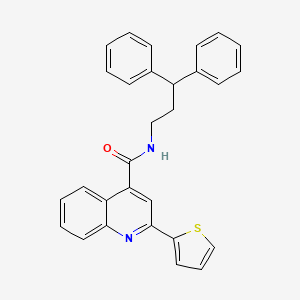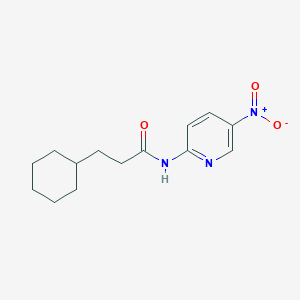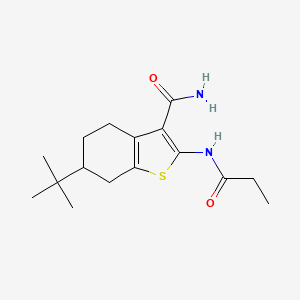![molecular formula C17H17ClN2O5S B10977948 Methyl 4-carbamoyl-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10977948.png)
Methyl 4-carbamoyl-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-3-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-carbamoyl-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-3-methylthiophene-2-carboxylate is a complex organic compound with a molecular formula of C17H17ClN2O5S . This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-carbamoyl-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-3-methylthiophene-2-carboxylate involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. The key steps typically involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Functionalization: Introduction of the carbamoyl, chloro, and methylphenoxy groups through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Methyl 4-carbamoyl-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbamoyl group to form amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield primary or secondary amines .
科学的研究の応用
Methyl 4-carbamoyl-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 4-carbamoyl-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Methyl 4-carbamoyl-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-3-methylthiophene-2-carboxylate: shares similarities with other thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .
特性
分子式 |
C17H17ClN2O5S |
|---|---|
分子量 |
396.8 g/mol |
IUPAC名 |
methyl 4-carbamoyl-5-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H17ClN2O5S/c1-8-6-10(18)4-5-11(8)25-7-12(21)20-16-13(15(19)22)9(2)14(26-16)17(23)24-3/h4-6H,7H2,1-3H3,(H2,19,22)(H,20,21) |
InChIキー |
QANZKYHTZORBFV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B10977866.png)

![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1-(naphthalen-1-ylmethyl)-1H-benzimidazole](/img/structure/B10977892.png)



![2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B10977900.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10977912.png)

![2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10977923.png)
![N-(2,3-dimethoxybenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10977934.png)

